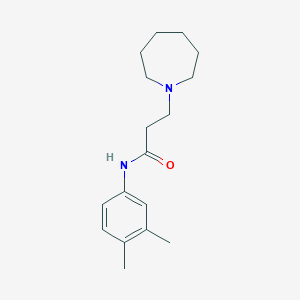

3-(azepan-1-yl)-N-(3,4-dimethylphenyl)propanamide

Description

3-(Azepan-1-yl)-N-(3,4-dimethylphenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with an azepane (7-membered saturated nitrogen heterocycle) at the 3-position and a 3,4-dimethylphenyl group at the amide nitrogen. The compound’s molecular formula can be inferred as C₁₉H₂₈N₂O, with a molecular weight of 300.44 g/mol, based on similar frameworks described in the literature .

Such structural features are common in pharmacologically active compounds, though specific applications for this molecule remain unverified in the available evidence.

Properties

Molecular Formula |

C17H26N2O |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

3-(azepan-1-yl)-N-(3,4-dimethylphenyl)propanamide |

InChI |

InChI=1S/C17H26N2O/c1-14-7-8-16(13-15(14)2)18-17(20)9-12-19-10-5-3-4-6-11-19/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20) |

InChI Key |

CJTRVMBJKIUINS-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)CCN2CCCCCC2)C |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCN2CCCCCC2)C |

Origin of Product |

United States |

Biological Activity

3-(azepan-1-yl)-N-(3,4-dimethylphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azepane ring connected to a propanamide moiety and a dimethylphenyl group. This unique structure may confer specific biological activities that are currently under investigation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been suggested based on preliminary studies:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It potentially acts on receptors that mediate pain and inflammation, similar to other compounds in its class that target TRPV1 receptors .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activities.

Anti-inflammatory Properties

The compound is being explored for its anti-inflammatory effects. In vitro studies have indicated that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Antitumor Potential

Preliminary findings suggest that this compound may exhibit anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including those associated with breast and lung cancers .

Case Studies and Research Findings

Comparison with Similar Compounds

Azepane vs. Piperazinyl and Aziridinyl Derivatives

- Comparison: The azepane in the target compound offers a larger ring size, which may reduce steric hindrance compared to piperazinyl derivatives.

- The 3,4-dichlorophenyl group adds electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound .

Substituent Variations on the Aromatic Ring

Dimethylphenyl vs. Dichlorophenyl and Methoxyphenyl Groups

- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)propanamide (7g): Molecular Formula: C₂₄H₂₇ClN₄O₄S₂ Molecular Weight: 535.07 g/mol Melting Point: 78–80°C Key Features: The 3,4-dimethylphenyl group enhances hydrophobicity, while the oxadiazole-thiazole moiety may confer antimicrobial activity .

Functional Group Modifications

Propanamide Backbone with Purine or Isoindole Additions

3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3,4-dimethylphenyl)propanamide :

N-(3,4-Dimethylphenyl)-3-phenyl-2-(1H-pyrrol-1-yl)propanamide :

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 3-(Azepan-1-yl)-N-(3,4-dimethylphenyl)propanamide | C₁₉H₂₈N₂O | 300.44 | N/A | Azepane, 3,4-dimethylphenyl |

| 3-[4-(2-Furoyl)-1-piperazinyl]-N-(2,4-dimethylphenyl)propanamide (5o) | C₂₀H₂₅N₃O₃ | 355.44 | 128–130 | Piperazinyl, furoyl, 2,4-dimethylphenyl |

| 3-(Aziridin-1-yl)-N-(3,4-dichlorophenyl)propanamide | C₁₁H₁₂Cl₂N₂O | 259.13 | N/A | Aziridine, 3,4-dichlorophenyl |

| 3-(1,3-Dimethylpurinyl)-N-(3,4-dimethylphenyl)propanamide | C₁₈H₂₁N₅O₃ | 355.39 | N/A | Purine, 3,4-dimethylphenyl |

Research Findings and Trends

- Antibacterial Activity: Piperazinyl propanamides (e.g., 5o) demonstrate notable antibacterial properties, attributed to their ability to disrupt bacterial membrane integrity or enzyme function .

- Reactivity : Aziridinyl derivatives exhibit heightened electrophilicity, making them candidates for alkylating agents in medicinal chemistry .

- Structural Flexibility : The azepane ring in the target compound may offer improved metabolic stability compared to smaller heterocycles like aziridine or piperazine .

Preparation Methods

Reaction Mechanism and Conditions

The photocatalytic multicomponent method, adapted from modular α-arylated propanamide syntheses, employs a radical-mediated pathway to assemble the target compound in a single step. Key components include:

-

α-Trifluoromethyl alkene precursor : A styrene derivative bearing the 3,4-dimethylphenyl group (e.g., 3,4-dimethylstyrene trifluoromethyl alkene).

-

Azepane : Acts as the nucleophile, introducing the seven-membered amine ring.

-

Alkyltrifluoroborate : Facilitates radical chain propagation (e.g., methyltrifluoroborate).

-

Photocatalyst : Mes-3,6-tBu2 Acr-Ph+BF4− (2–5 mol%) under blue LED irradiation (30 W).

Reactions proceed in acetonitrile (MeCN) with 10% v/v H2O at room temperature for 48 hours, achieving yields of 60–90% after flash chromatography.

Optimization Insights

Table 1: Photocatalytic Method Performance

| Parameter | Optimal Value | Yield Range |

|---|---|---|

| Reaction Time | 48 h | 60–90% |

| Photocatalyst Loading | 5 mol% | +15% yield |

| Temperature | 25°C | No degradation |

Stepwise Amide Coupling via Propanoyl Chloride

Synthesis of 3-Azepan-1-ylpropanoic Acid

The intermediate 3-azepan-1-ylpropanoic acid is synthesized via nucleophilic substitution:

Amide Bond Formation

The acid is converted to its acyl chloride using oxalyl chloride (1.5 equiv.) in DCM, followed by coupling with 3,4-dimethylaniline in the presence of triethylamine (2.0 equiv.) at 0°C to 25°C. Purification via silica gel chromatography affords the final product in 70–75% yield.

Table 2: Stepwise Method Challenges

| Challenge | Mitigation Strategy |

|---|---|

| Steric hindrance | Use excess acyl chloride (1.2x) |

| Low nucleophilicity | Activate aniline with NaH |

Michael Addition-Hydrolysis Sequence

Azepane Addition to Acrylonitrile

Azepane undergoes Michael addition to acrylonitrile in methanol at 50°C, producing 3-azepan-1-ylpropanenitrile (yield: 80%).

Nitrile Hydrolysis and Amidation

The nitrile is hydrolyzed to 3-azepan-1-ylpropanoic acid using H2SO4 (6 M) at 100°C, followed by amide coupling with 3,4-dimethylaniline via EDC/HOBt activation. Total yield: 65–70%.

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

Wang resin is functionalized with Fmoc-protected 3-aminopropanoic acid. After Fmoc deprotection, azepane is introduced via HATU-mediated coupling (yield: 92% per step).

On-Resin Amidation

3,4-Dimethylaniline is coupled using PyBOP/DIEA in DMF, followed by TFA cleavage to release the product. Total yield: 78% with >95% purity (HPLC).

Table 3: Method Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Photocatalytic | 60–90% | >90% | Moderate |

| Stepwise Coupling | 70–75% | 85–90% | High |

| Michael Addition | 65–70% | 80–85% | Low |

| Solid-Phase | 78% | >95% | High |

Analytical Characterization and Validation

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.